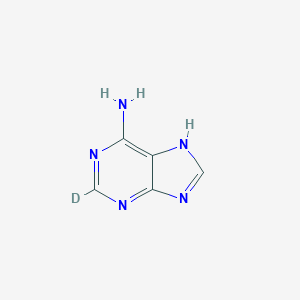

(1H-Bencimidazol-6-il)acetonitrilo

Descripción general

Descripción

Synthesis Analysis

The synthesis of (1H-Benzimidazol-6-yl)acetonitrile and its derivatives often involves multi-step reactions starting from o-phenylenediamine, ethyl cyanoacetate, and chloroacetyl piperazine, among other starting materials. Various methods have been developed to optimize the yield and efficiency of these syntheses, highlighting the compound's adaptability in chemical synthesis. Notable techniques include the use of α-alkoxyimino configurations and piperazine moieties to enhance antifungal activity, and one-pot, multi-component reactions for the efficient production of polysubstituted pyrido[1,2-a]benzimidazole derivatives (Dawood et al., 2010); (Jin et al., 2015).

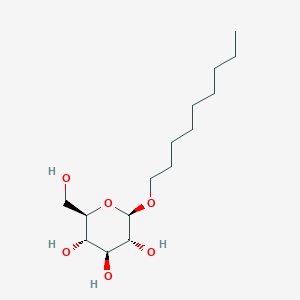

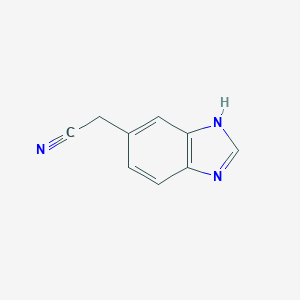

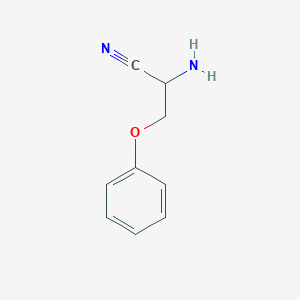

Molecular Structure Analysis

The molecular structure of (1H-Benzimidazol-6-yl)acetonitrile derivatives has been elucidated using various analytical techniques such as IR, 1H NMR, MS, and X-ray crystallography. These studies have confirmed the presence of the benzimidazole core and its modifications, which are crucial for the compound's chemical behavior and biological activity. The structural analyses have facilitated the understanding of the compound's reactivity and the development of novel derivatives with enhanced properties (Yan et al., 2009).

Chemical Reactions and Properties

(1H-Benzimidazol-6-yl)acetonitrile undergoes various chemical reactions, including condensation, annulation, and substitution, to yield a wide range of benzimidazole derivatives. These reactions are often facilitated by the compound's ability to act as a synthon in the synthesis of fused benzimidazole systems. The versatility in chemical reactions highlights its importance in the synthesis of compounds with potential biological activity and material science applications (Badawey et al., 1989).

Physical Properties Analysis

The physical properties of (1H-Benzimidazol-6-yl)acetonitrile derivatives, such as solubility, crystallinity, and melting points, play a significant role in their application and functionality. The compound and its derivatives have been characterized to determine these properties, which are essential for their use in various applications, including pharmaceuticals and materials science. The crystalline structure and solvate forms have been particularly studied for their relevance in the development of solid-state materials (Ha, 2012).

Chemical Properties Analysis

The chemical properties of (1H-Benzimidazol-6-yl)acetonitrile, including reactivity, stability, and functional group transformations, have been extensively investigated. These studies have led to a deeper understanding of the compound's behavior in various chemical environments and its interactions with different reagents. This knowledge is crucial for the development of new synthetic methodologies and the optimization of existing ones for the preparation of benzimidazole derivatives with desired properties (Trofimov et al., 2010).

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Los derivados de benzimidazol, incluyendo (1H-Bencimidazol-6-il)acetonitrilo, se ha encontrado que poseen una amplia gama de bioactividades, incluyendo actividad antimicrobiana . Se han empleado en el desarrollo de nuevos fármacos debido a su efectividad contra varias cepas microbianas.

Actividad Antihelmíntica

Estos compuestos también exhiben actividad antihelmíntica , lo que significa que son efectivos para expulsar o destruir gusanos parásitos (helmintos) en el cuerpo.

Actividad Antiviral

Los derivados de benzimidazol han mostrado prometedoras propiedades antivirales . Se han estudiado por su posible uso en el tratamiento de diversas infecciones virales.

Actividad Anticancerígena

La estructura de los derivados de benzimidazol es similar a los nucleótidos que se encuentran en el cuerpo humano. Debido a esto, se han estudiado intensamente para su uso como una nueva generación de agentes anticancerígenos .

Actividad Antihipertensiva

Algunos derivados de benzimidazol han demostrado actividades antihipertensivas . Esto los convierte en candidatos potenciales para el desarrollo de fármacos para tratar la presión arterial alta.

Propiedades de Vasodilatación

Se ha sintetizado y probado una serie de derivados de 2-alcoxi-4-aril-6-(1 H-bencimidazol-2-il)-3-piridinocarbonitrilo para determinar su bioactividad. El experimento reveló que todos los compuestos mostraron significativas propiedades de vasodilatación .

Estudios Computacionales Cuánticos

El compuesto ácido 2-[(1H-bencimidazol-1-il)-metil]benzoico, un derivado de benzimidazol, ha sido objeto de investigaciones experimentales y teóricas sobre su estructura geométrica optimizada, características electrónicas y vibracionales utilizando métodos computacionales cuánticos .

Estudios de Acoplamiento Molecular

Se han realizado estudios de acoplamiento molecular en derivados de benzimidazol. Estos estudios ayudan a predecir la unión de estos compuestos a las proteínas, lo cual es crucial en el diseño de fármacos .

Mecanismo De Acción

- The primary targets of this compound include the liver, male germ cells, blood, and the thyroid gland .

- Carbendazim (the metabolic precursor of this compound) is also considered in assessing its effects .

- This aneugenic effect leads to malsegregation of chromosomes, causing aneuploidy and polyploidy in germ cells .

- Notably, carbendazim is hydrophobically transferred from solution into the DNA minor groove, where it recognizes specific base sequences .

Target of Action

Mode of Action

Pharmacokinetics (ADME)

Result of Action

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3H-benzimidazol-5-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5-6H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLUGIGOZJUGRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CC#N)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60551149 | |

| Record name | (1H-Benzimidazol-6-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110925-52-5 | |

| Record name | (1H-Benzimidazol-6-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-1,3-benzodiazol-6-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-ethenyl-3H-purin-6-one](/img/structure/B8936.png)

![2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile](/img/structure/B8952.png)

![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]hexanamide](/img/structure/B8962.png)